molecular formula C12H9ClFN3O4 B10907708 Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10907708
M. Wt: 313.67 g/mol
InChI Key: UJEVPGSUCUQCRS-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, a carboxylate ester, and a benzyl group that is further substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl alcohol, which is then converted to 2-chloro-4-fluorobenzyl chloride using thionyl chloride.

    Formation of the Pyrazole Ring: The benzyl chloride is reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

    Nitration and Esterification: The pyrazole intermediate is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group. Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: Amino derivative of the pyrazole compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl group with chlorine and fluorine substitutions may enhance the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-fluorobenzoate: Shares the benzyl group with chlorine and fluorine substitutions but lacks the pyrazole ring and nitro group.

    4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: Contains a similar benzyl group but has a different heterocyclic ring structure.

Uniqueness

Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, nitro group, and benzyl group with chlorine and fluorine substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9ClFN3O4

Molecular Weight

313.67 g/mol

IUPAC Name

methyl 2-[(2-chloro-4-fluorophenyl)methyl]-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C12H9ClFN3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(14)4-9(7)13/h2-5H,6H2,1H3

InChI Key

UJEVPGSUCUQCRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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